

Comparative Purity Analysis of N-Methyl-4-nitrophenethylamine hydrochloride from Diverse Suppliers

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Compound of Interest

Compound Name: *N-Methyl-4-nitrophenethylamine hydrochloride*

Cat. No.: B070788

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of **N-Methyl-4-nitrophenethylamine hydrochloride** sourced from three different commercial suppliers. The assessment is based on a suite of analytical techniques, including High-Performance Liquid Chromatography (HPLC) for quantitative purity determination, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and impurity identification, and Mass Spectrometry (MS) for mass verification and impurity profiling. The objective of this guide is to equip researchers with the necessary data and methodologies to make informed decisions when selecting a supplier for this critical research chemical.

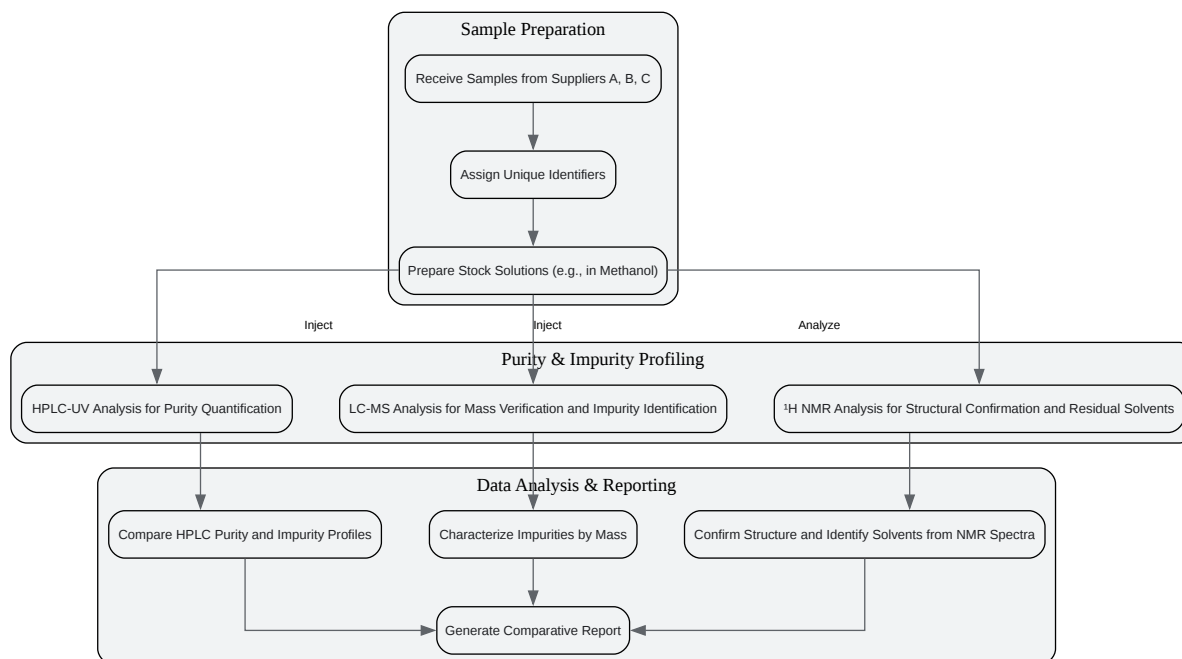
Comparative Purity Data

The following table summarizes the purity assessment of **N-Methyl-4-nitrophenethylamine hydrochloride** from three anonymous suppliers. The data presented is illustrative and based on standardized analytical protocols detailed in the subsequent sections.

Parameter	Supplier A	Supplier B	Supplier C
Purity by HPLC (% Area)	99.85%	99.10%	98.50%
Number of Impurities Detected by HPLC	2	4	5
Major Impurity (% Area)	0.10%	0.45%	0.75%
¹ H NMR Confirmation	Conforms to Structure	Conforms to Structure	Conforms to Structure
Presence of Organic Solvents (by ¹ H NMR)	Acetone (trace)	Dichloromethane (0.2%)	Ethyl Acetate (0.5%)
Mass Verification (LC-MS)	[M+H] ⁺ at m/z 181.0972	[M+H] ⁺ at m/z 181.0971	[M+H] ⁺ at m/z 181.0973
Unknown Impurities (by LC-MS)	1	2	3

Experimental Workflow

The following diagram outlines the logical workflow for the comprehensive purity assessment of **N-Methyl-4-nitrophenethylamine hydrochloride**.



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Purity Assessment Workflow

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are designed to be robust and reproducible for the comparative analysis of **N-Methyl-4-**

nitrophenethylamine hydrochloride.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is adapted from established protocols for the analysis of phenethylamine derivatives.

- Instrumentation: Agilent 1100 series HPLC system or equivalent, equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., Agilent Zorbax C18, 250 mm x 4.6 mm, 5 μ m).
- Mobile Phase:
 - A: 0.1% Trifluoroacetic acid in Water
 - B: 0.1% Trifluoroacetic acid in Acetonitrile
- Gradient:
 - 0-5 min: 10% B
 - 5-20 min: 10% to 90% B
 - 20-25 min: 90% B
 - 25-26 min: 90% to 10% B
 - 26-30 min: 10% B
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 μ L.
- Detection Wavelength: 274 nm (corresponding to the absorbance maximum of the nitro-aromatic chromophore).

- Column Temperature: 25°C.
- Sample Preparation: Prepare a 1 mg/mL solution of **N-Methyl-4-nitrophenethylamine hydrochloride** in methanol.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

- Instrumentation: Bruker Avance 400 MHz NMR spectrometer or equivalent.
- Solvent: Deuterated methanol (CD₃OD) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of the deuterated solvent.
- Acquisition Parameters:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s
- Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate all signals and compare the chemical shifts and coupling constants with the known structure of **N-Methyl-4-nitrophenethylamine hydrochloride**. Residual solvent signals should be identified and quantified using established chemical shift tables.

Liquid Chromatography-Mass Spectrometry (LC-MS)

- Instrumentation: A high-resolution mass spectrometer (e.g., Thermo Scientific Q Exactive) coupled to an HPLC system.
- HPLC Conditions: Utilize the same HPLC method as described above.
- Mass Spectrometry Parameters:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Mass Range: m/z 50-500.

- Capillary Voltage: 3.5 kV.
- Source Temperature: 120°C.
- Desolvation Temperature: 350°C.
- Data Analysis: Extract the ion chromatogram for the $[M+H]^+$ ion of N-Methyl-4-nitrophenethylamine (expected $m/z \approx 181.0977$ for $C_9H_{13}N_2O_2^+$). Analyze the mass spectra of any impurity peaks to determine their molecular weights and aid in their identification.

Discussion of Potential Impurities

Based on the common synthetic routes for **N-Methyl-4-nitrophenethylamine hydrochloride**, which often involve the nitration of a phenethylamine precursor followed by N-methylation, potential impurities may include:

- Starting Materials: Unreacted 4-nitrophenethylamine or N-methylphenethylamine.
- Isomeric Impurities: Formation of ortho- and meta-nitro isomers during the nitration step.
- Over-alkylation Products: Di- and tri-methylated species.
- By-products of Reduction: If the synthesis involves reduction of a different functional group, related impurities may be present.
- Residual Solvents: Solvents used in the synthesis and purification steps.

The use of orthogonal analytical techniques such as HPLC, NMR, and MS is crucial for the comprehensive detection and characterization of these potential impurities, ensuring the quality and reliability of the **N-Methyl-4-nitrophenethylamine hydrochloride** used in research and development.

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